Cas no 28290-35-9 (2(3H)-Benzofuranone,6-ethenylhexahydro-6-methyl-3-methylene-7-(1-methylethenyl)-, (3aS,6S,7S,7aS)-)
28290-35-9 structure
Product Name:2(3H)-Benzofuranone,6-ethenylhexahydro-6-methyl-3-methylene-7-(1-methylethenyl)-, (3aS,6S,7S,7aS)-
Numero CAS:28290-35-9
MF:C15H20O2
MW:232.318104743958
CID:272643
Update Time:2024-01-27
2(3H)-Benzofuranone,6-ethenylhexahydro-6-methyl-3-methylene-7-(1-methylethenyl)-, (3aS,6S,7S,7aS)- Proprietà chimiche e fisiche
Nomi e identificatori
-
- 2(3H)-Benzofuranone,6-ethenylhexahydro-6-methyl-3-methylene-7-(1-methylethenyl)-, (3aS,6S,7S,7aS)-
- 2(3H)-Benzofuranone,3ab,4,5,6,7,7aa-hexahydro-7a-isopropenyl-6a-methyl-3-methylene-6-vinyl-,(+)- (8CI)
- 2(3H)-Benzofuranone,6-ethenylhexahydro-6-methyl-3-methylene-7-(1-methylethenyl)-, [3aS-(3aa,6a,7b,7ab)]-
- Dehydrosaussurea lactone
- Saussurea lactone, dehydro-
- 2(3H)-Benzofuranone, 6-ethenylhexahydro-6-methyl-3-methylene-7-(1-meth ylethenyl)-, [3aS-(3aalpha,6alpha,7beta,7abeta)]-
- [3aS,(+)]-3aβ,4,5,6,7,7aα-Hexahydro-7α-(1-methylvinyl)-6α-methyl-3-methylene-6-vinyl-2(3H)-benzofuranone
- Dehydro-saussurea lactone
- 2(3H)-Benzofuranone, 6-ethenylhexahydro-6-methyl-3-methylene-7-(1-methylethenyl)-, (3aS,6S,7S,7aS)-
-
- Inchi: 1S/C15H20O2/c1-6-15(5)8-7-11-10(4)14(16)17-13(11)12(15)9(2)3/h6,11-13H,1-2,4,7-8H2,3,5H3/t11-,12+,13-,15+/m0/s1
- Chiave InChI: ZNTHTBBAGNVESR-SFDCQRBFSA-N
- Sorrisi: O1[C@]2([H])[C@@H](C(C)=C)[C@@](C=C)(C)CC[C@@]2([H])C(=C)C1=O
Proprietà calcolate
- Massa esatta: 232.146
- Massa monoisotopica: 232.146
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 2
- Conta atomi pesanti: 17
- Conta legami ruotabili: 2
- Complessità: 407
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 4
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 26.3A^2
Proprietà sperimentali
- Densità: 1.01±0.1 g/cm3(Predicted)
- Punto di ebollizione: 346.2±42.0 °C(Predicted)
2(3H)-Benzofuranone,6-ethenylhexahydro-6-methyl-3-methylene-7-(1-methylethenyl)-, (3aS,6S,7S,7aS)- Letteratura correlata
-
Karl Crowley,Eimer O'Malley,Aoife Morrin,Malcolm R. Smyth,Anthony J. Killard Analyst, 2008,133, 391-399
-
Felix Witte,Philipp Rietsch,Nithiya Nirmalananthan-Budau,Florian Weigert,Jan P. Götze,Ute Resch-Genger,Siegfried Eigler,Beate Paulus Phys. Chem. Chem. Phys., 2021,23, 17521-17529
-
Chongyang Zhu,Xiaojia Bian,Xin Jia,Ning Tang,Yongqiang Cheng Food Funct., 2020,11, 10635-10644
-
José M. Rivera,Mariana Martín-Hidalgo,Jean C. Rivera-Ríos Org. Biomol. Chem., 2012,10, 7562-7565
-
5. An amorphous lanthanum–iridium solid solution with an open structure for efficient water splitting†Wei Sun,Chenglong Ma,Xinlong Tian,Jianjun Liao,Ji Yang,Chengjun Ge,Weiwei Huang J. Mater. Chem. A, 2020,8, 12518-12525
28290-35-9 (2(3H)-Benzofuranone,6-ethenylhexahydro-6-methyl-3-methylene-7-(1-methylethenyl)-, (3aS,6S,7S,7aS)-) Prodotti correlati
- 1748-81-8(Carabrone)
- 477-43-0(Dehydrocostus lactone)
- 74299-48-2(Dehydrocostus lactone)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
Fornitori consigliati
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Reagenti
Enjia Trading Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Zhejiang Brunova Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
上海帛亦医药科技有限公司
Membro d'oro
CN Fornitore
Reagenti
PRIBOLAB PTE.LTD
Membro d'oro
CN Fornitore
Reagenti